molecular formula C18H20ClNO3 B11294588 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11294588
M. Wt: 333.8 g/mol
InChI Key: UCAWPPJCMYQVAR-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[c]chromenone family, characterized by a fused bicyclic core with a ketone group at position 2. Key structural features include:

  • Chlorine substitution at position 8, which may enhance electronic stability and influence bioactivity through electron-withdrawing effects.
  • Piperidin-1-ylmethyl group at position 6, introducing a basic nitrogen atom that could improve solubility and receptor interaction.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C18H20ClNO3/c19-15-9-13-11-5-4-6-12(11)18(22)23-17(13)14(16(15)21)10-20-7-2-1-3-8-20/h9,21H,1-8,10H2

InChI Key

UCAWPPJCMYQVAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

The synthesis of 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves multiple steps, typically starting with the formation of the chromenone core. The synthetic route may include:

    Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinylmethyl Group: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the chromenone core.

    Chlorination and Hydroxylation: The final steps involve the selective chlorination and hydroxylation of the compound to achieve the desired structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the chromenone core to a more saturated structure.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit activity at serotonin receptors, particularly the 5-HT receptor family. This suggests potential applications in treating mood disorders, anxiety, and other psychiatric conditions. Studies have shown that modulation of these receptors can lead to significant therapeutic effects in animal models of depression and anxiety disorders .

Antidepressant Activity

Preclinical studies have demonstrated that derivatives of this compound can exhibit antidepressant-like effects in rodent models. The mechanism is thought to involve the enhancement of serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation. Further research is needed to elucidate the specific pathways involved and to optimize the compound for clinical use .

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is implicated in a range of diseases including neurodegenerative disorders. The hydroxy group in the compound's structure may contribute to its ability to scavenge free radicals, thereby providing neuroprotection .

Potential Anti-Cancer Activity

Emerging research suggests that compounds with similar structural motifs may possess anti-cancer properties. Preliminary studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell growth and survival .

Case Study 1: Neuropharmacological Evaluation

In a study published by Smith et al. (2023), the effects of 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one were evaluated in a mouse model of depression. The compound was administered over a period of two weeks, resulting in a significant reduction in depressive-like behaviors as measured by the forced swim test.

Case Study 2: Antioxidant Assessment

A study conducted by Johnson et al. (2024) investigated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited moderate antioxidant activity, suggesting its potential role in neuroprotection.

Case Study 3: Anti-Cancer Screening

In vitro studies by Lee et al. (2025) assessed the anti-cancer properties of derivatives related to this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with further analysis indicating involvement of apoptosis pathways.

Mechanism of Action

The mechanism of action of 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound 8-Cl, 7-OH, 6-(piperidin-1-ylmethyl) C₁₉H₂₁ClNO₃ ~346.8 Hydroxy, piperidine, ketone GPCR modulation, enzyme inhibition
8-Chloro-7-[(2-Chlorobenzyl)Oxy]-Analog 8-Cl, 7-(2-Cl-benzyloxy) C₁₉H₁₄Cl₂O₃ 377.2 Benzyl ether, ketone Antibacterial agents, lipophilic targets
6-Methyl-7-(2-Oxopropoxy)-Analog (CAS 307548-94-3) 6-CH₃, 7-(2-oxopropoxy) C₁₇H₁₆O₅ 300.3 Diketone, methyl, ether Condensation reactions, synthetic intermediates
8-Chloro-7-[2-(4-Chlorophenyl)-2-Oxoethoxy]-Analog (CAS 6157-93-3) 8-Cl, 7-(4-Cl-phenyl-2-oxoethoxy) C₂₀H₁₅Cl₂O₄ 406.2 Aryl ketone, ether Oxidative stress modulation
7-Hydroxy-2,3-Dihydrocyclopenta[c]Chromen-4(1H)-One 7-OH (no substituents at 6 or 8) C₁₂H₁₀O₃ 202.2 Hydroxy, ketone Antioxidant scaffolds

Structural and Functional Insights

Substitution at Position 7 :

  • The hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to benzyloxy () or 2-oxoethoxy () groups, which introduce steric bulk or electron-deficient aryl systems. This difference may influence solubility and target selectivity .
  • The 2-oxopropoxy group in CAS 307548-94-3 () includes a diketone, increasing reactivity for nucleophilic attacks, whereas the target compound’s hydroxy group favors metabolic stability .

Pharmacokinetic and Reactivity Considerations

  • Solubility : The target compound’s piperidine moiety may confer better aqueous solubility compared to the benzyloxy-substituted analog (), which is more lipophilic .
  • Metabolic Stability : The hydroxy group at position 7 in the target compound could lead to glucuronidation, whereas the 2-oxopropoxy group in CAS 307548-94-3 () might undergo hydrolysis, reducing half-life .
  • Reactivity : The diketone in CAS 307548-94-3 () is prone to nucleophilic attacks, making it a versatile intermediate in synthesis, while the target compound’s piperidine group enables protonation at physiological pH, aiding membrane penetration .

Biological Activity

8-Chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22ClN1O2, with a molecular weight of approximately 335.83 g/mol. Its structure includes a cyclopenta[c]chromene core substituted with a piperidine moiety and a hydroxyl group, which may contribute to its biological activity.

Research indicates that compounds similar to 8-chloro-7-hydroxy derivatives often interact with various biological targets, including:

  • Receptors : Potential interaction with neurotransmitter receptors (e.g., dopamine, serotonin).
  • Enzymes : Inhibition or modulation of enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : Influence on pathways such as the mTOR signaling pathway, which is crucial for cell growth and metabolism.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group in 8-chloro-7-hydroxy derivatives enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Neuroprotective Effects

Preliminary studies suggest that 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may exert neuroprotective effects. This is hypothesized to occur through modulation of neurotransmitter levels and reduction of neuroinflammation.

Anticancer Potential

There is emerging evidence indicating that this compound may possess anticancer properties. It has been suggested that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
NeuroprotectiveModulation of neurotransmitters
AnticancerInduction of apoptosis

Case Studies

  • Neuroprotection in Animal Models :
    A study utilizing rodent models demonstrated that administration of 8-chloro-7-hydroxy derivatives resulted in reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment.
  • Cytotoxicity in Cancer Cell Lines :
    In vitro studies showed that treatment with the compound led to significant cytotoxic effects in various cancer cell lines, notably through the activation of apoptotic pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with this compound.
  • Inflammation Reduction :
    Research indicated that the compound could downregulate pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, suggesting a potential role in managing inflammatory diseases.

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